7-Allyloxy-5-hydroxy-2-methylchromone
CAS No.: 16639-46-6
Cat. No.: VC21028663
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16639-46-6 |
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Molecular Formula | C13H12O4 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | 5-hydroxy-2-methyl-7-prop-2-enoxychromen-4-one |
Standard InChI | InChI=1S/C13H12O4/c1-3-4-16-9-6-11(15)13-10(14)5-8(2)17-12(13)7-9/h3,5-7,15H,1,4H2,2H3 |
Standard InChI Key | GURQIFKECNQBNG-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
Canonical SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
7-Allyloxy-5-hydroxy-2-methylchromone is identified by the CAS registry number 16639-46-6. Its molecular formula is C₁₃H₁₂O₄, corresponding to a molecular weight of 232.23 g/mol. The IUPAC name of the compound is 5-hydroxy-2-methyl-7-prop-2-enoxychromen-4-one, which systematically describes its structure and substituent positions.
Structural Details
The compound features a chromone core (4H-chromen-4-one) with three specific substituents:
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A methyl group at position 2
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A hydroxyl group at position 5
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An allyloxy (prop-2-enoxy) group at position 7
The chromone core itself consists of a benzene ring fused with a pyrone ring, creating a heterocyclic structure with oxygen as the heteroatom. This basic skeleton is shared with flavonoids but differs in the specific substitution pattern .
Chemical Identifiers and Structural Representations
Table 1 summarizes the key chemical identifiers and structural representations of 7-Allyloxy-5-hydroxy-2-methylchromone:
Property | Value |
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CAS Number | 16639-46-6 |
Molecular Formula | C₁₃H₁₂O₄ |
Molecular Weight | 232.23 g/mol |
IUPAC Name | 5-hydroxy-2-methyl-7-prop-2-enoxychromen-4-one |
Standard InChI | InChI=1S/C13H12O4/c1-3-4-16-9-6-11(15)13-10(14)5-8(2)17-12(13)7-9/h3,5-7,15H,1,4H2,2H3 |
Standard InChIKey | GURQIFKECNQBNG-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
Canonical SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
PubChem Compound ID | 535396 |
Physical Properties
While specific physical property data for 7-Allyloxy-5-hydroxy-2-methylchromone is limited in the provided search results, chromone derivatives generally exhibit certain common characteristics. They are typically crystalline solids at room temperature with varying colors ranging from white to yellow. The melting and boiling points are influenced by the specific substitution pattern, with hydrogen bonding capabilities (from the hydroxyl group at position 5 in this case) typically increasing the melting point. The compound is likely to have limited water solubility due to its predominantly hydrophobic structure, but would show better solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or chloroform.
Synthesis Methods
General Approaches to Chromone Synthesis
The synthesis of chromone derivatives like 7-Allyloxy-5-hydroxy-2-methylchromone typically involves several established methods. Based on the synthesis of related compounds, potential synthetic routes could include the following approaches:
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The Baker-Venkataraman rearrangement, which involves the acylation of a 2-hydroxyacetophenone derivative followed by base-catalyzed intramolecular rearrangement and cyclization .
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The Claisen rearrangement method, which has been reported for the synthesis of chromones with specific substitution patterns. This approach has been extended to the synthesis of natural coumarins and could potentially be applied to chromones like our target compound .
Specific Synthesis Considerations
The synthesis of 7-Allyloxy-5-hydroxy-2-methylchromone would require careful consideration of protecting groups and reaction conditions due to the presence of multiple functional groups. The allyloxy group at position 7 could be introduced through O-allylation of an appropriate precursor using allyl bromide or allyl chloride under basic conditions.
The research on related chromone derivatives suggests that the synthesis might involve:
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Introduction of the allyl group through O-allylation
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Formation of the chromone ring system
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Appropriate protection and deprotection steps to achieve the desired substitution pattern
Synthetic Challenges
Based on research with related chromone compounds, several challenges might be encountered in the synthesis of 7-Allyloxy-5-hydroxy-2-methylchromone:
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Regioselectivity during the introduction of substituents on the benzene ring
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Protection and deprotection strategies for the hydroxyl groups
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Formation of the chromone ring system with the methyl group at position 2
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Potential side reactions involving the allyl group, which is known to undergo various transformations such as Claisen rearrangement under thermal conditions
From the research on 5-methoxy-6-hydroxy-2-methylchromone-7-O-rutinosides, it's evident that glycosidation of chromones presents specific challenges, indicating the complex reactivity of these compounds . This suggests that modifications to 7-Allyloxy-5-hydroxy-2-methylchromone would require carefully optimized conditions.
Spectroscopic Characteristics
Other Spectroscopic Properties
Based on the general properties of chromone derivatives, 7-Allyloxy-5-hydroxy-2-methylchromone would be expected to show characteristic spectroscopic patterns:
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UV-Visible Spectroscopy: Likely absorption maxima in the range of 240-400 nm, with specific bands corresponding to π→π* and n→π* transitions of the chromone system.
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Infrared Spectroscopy: Characteristic absorption bands for:
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C=O stretching of the pyrone ring (typically around 1650-1700 cm⁻¹)
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C-O-C stretching of the allyloxy group
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O-H stretching of the hydroxyl group
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C=C stretching of both the chromone system and the allyl group
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinctive signals would be expected for:
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The methyl group at position 2
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The allyl group protons (including the terminal olefinic protons)
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The aromatic protons of the chromone system
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The hydroxyl proton (which might appear as a broad signal and be susceptible to deuterium exchange)
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